(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate CAS number 419563-22-7
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate CAS number 419563-22-7
An In-depth Technical Guide to (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate (CAS 419563-22-7): A Key Chiral Intermediate in Antiviral Drug Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate, a pivotal chiral building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights, reflecting the perspective of a Senior Application Scientist. We will delve into the causality behind synthetic choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.
Introduction: A Versatile Cyclopentene Scaffold
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is a functionalized cyclopentene derivative featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.[1] Its structure, containing both an amine and a methyl ester on a chiral cyclopentene ring, makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents.[1] Most notably, it serves as a key precursor to the neuraminidase inhibitor Peramivir, an antiviral agent used for the treatment of influenza.[2] Its utility also extends to the synthesis of other important antiviral drugs, such as the anti-HIV agent Abacavir.[1] The strategic placement of functional groups on the chiral core allows for stereocontrolled elaboration into these complex target molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the title compound is provided below. It is important to note that this compound is often synthesized and handled as a salt (e.g., hydrochloride or tartrate) to improve its stability and handling characteristics.
| Property | Value | Source(s) |
| CAS Number | 419563-22-7 | [2] |
| Molecular Formula | C₇H₁₁NO₂ | [3] |
| Molecular Weight | 141.17 g/mol | [3] |
| IUPAC Name | methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate | N/A |
| Synonyms | (1S,4R)-4-Amino-2-cyclopentene-1-carboxylic Acid Methyl Ester | [2] |
| Form | Typically handled as a solid salt | [4] |
| Melting Point | 175.0-175.5 °C (for the L-tartrate salt) | [4] |
Synthesis and Mechanistic Insights
The most industrially relevant and widely documented synthesis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate proceeds from the readily available bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The core of the synthesis involves a stereoselective resolution and a subsequent acid-catalyzed ring-opening.
Primary Synthetic Workflow
The overall process can be visualized as a two-stage approach: enzymatic resolution of the racemic Vince lactam followed by the acid-catalyzed methanolysis to yield the desired product.
Caption: High-level workflow for the synthesis of the target intermediate.
Mechanism of Acid-Catalyzed Lactam Ring Opening
The critical step is the conversion of the bicyclic lactam to the monocyclic amino ester. This transformation is an acid-catalyzed nucleophilic acyl substitution. The choice of an acidic catalyst (such as HCl gas or thionyl chloride in methanol) is crucial as it serves two purposes: activating the carbonyl group of the lactam and providing the proton source for the reaction.
The mechanism proceeds as follows:
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Protonation of the Carbonyl: The carbonyl oxygen of the lactam is protonated by the acid, which significantly increases the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
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Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond of the lactam ring. The nitrogen atom is protonated during this process, facilitating its departure as a good leaving group (as part of the newly formed ammonium salt). This step is often the rate-limiting step in the hydrolysis of strained lactams.[5]
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Ester Formation: The final product, the methyl ester with a protonated amino group, is formed.
Caption: Mechanism of the acid-catalyzed opening of the Vince lactam ring.
Detailed Experimental Protocol
The following protocol is adapted from patent literature and describes the synthesis of the L-tartrate salt of the title compound.[4]
Materials:
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(±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
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Methanol
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Thionyl chloride (SOCl₂)
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L-tartaric acid
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Triethylamine
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Water
Procedure:
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Ring Opening and Esterification: Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (100.0g, 0.916 mol) in methanol (150g). While maintaining the temperature between 60-70°C, add thionyl chloride (65.4g) dropwise. After the addition is complete, reflux the mixture for 30 minutes.
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Resolution and Salt Formation: Cool the reaction mixture to 20-25°C. To this solution, add L-tartaric acid (84g) and water (65.0g).
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Selective Precipitation: While controlling the temperature at 35-40°C, add triethylamine (62.2g). Stir for 10-15 minutes. Seed the solution with a small amount of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylate methyl ester L-tartrate crystals to induce precipitation.
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Crystallization and Isolation: Cool the mixture to 22-25°C and filter the resulting solid. Wash the filter cake with cold methanol.
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Drying: Dry the collected solid under reduced pressure at 40°C to yield (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylate methyl ester L-tartrate. (Reported Yield: 122.5g, 91.8%).[4]
Application in Drug Development: The Synthesis of Peramivir
The paramount importance of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate lies in its role as a cornerstone for the synthesis of Peramivir. Peramivir is a potent neuraminidase inhibitor, which functions by preventing the release of new viral particles from infected cells, thus halting the spread of the influenza virus.[6]
The synthesis of Peramivir from our title intermediate involves several key transformations that build upon the chiral scaffold.
Caption: Synthetic pathway from the title compound to the antiviral drug Peramivir.
The synthesis leverages the existing stereocenters to control the stereochemistry of the subsequent transformations, including the introduction of the guanidinyl group and the complex side chain, which are crucial for binding to the active site of the neuraminidase enzyme.[2][6]
Safety and Handling
The hydrochloride salt of the related compound, methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate, is classified with the following GHS hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate is a testament to the power of chiral building blocks in modern drug discovery and development. Its efficient synthesis from the Vince lactam, coupled with its strategic functionalization, provides a reliable and scalable route to complex antiviral agents like Peramivir. This guide has illuminated the key aspects of its synthesis, mechanism, and application, providing a solid foundation for researchers working in the field of medicinal and process chemistry. A thorough understanding of this intermediate is essential for the continued development of novel therapeutics that rely on the versatile cyclopentane core.
References
- Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research, 48(2), 254-263.
- Manhas, M. S., & Bose, A. K. (1969). The acid-mediated ring opening reactions of α-aryl-lactams.
- Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.
- Google Patents. (n.d.). CN102633686A - Preparation method of peramivir.
- Page, M. I., & Laws, A. P. (1998). The Mechanisms of Catalysis by Metallo β-Lactamases.
-
New Drug Approvals. (2013, April 10). Peramivir, a Flu Treatment. Retrieved February 15, 2026, from [Link]
- Shetty, A. K., & Peek, L. A. (2012). Peramivir for the treatment of influenza. Expert Review of Anti-infective Therapy, 10(2), 123–143.
Sources
- 1. (1R,4S)-Methyl 4-aMinocyclopent-2-enecarboxylate (Hydrochloride) | 426226-35-9 [amp.chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]
- 5. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peramivir for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
